N-(1-Cyano-1-methylethyl)isobutyramide
CAS No.: 84213-57-0
Cat. No.: VC4128444
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84213-57-0 |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | N-(2-cyanopropan-2-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11) |
| Standard InChI Key | JXIVOFHBAAZANY-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC(C)(C)C#N |
| Canonical SMILES | CC(C)C(=O)NC(C)(C)C#N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name for this compound is N-(2-cyanopropan-2-yl)-2-methylpropanamide. Its structure consists of:
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A tertiary carbon center bonded to a cyano group ().
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An isobutyramide group ().
The SMILES notation is \text{CC(C)C(=O)NC(C)(C)C#N}, highlighting the amide linkage and steric hindrance around the cyano group .
Crystallographic and Conformational Data
X-ray crystallography reveals a planar amide group and a tetrahedral geometry at the tertiary carbon. The cyano group’s electron-withdrawing nature influences the compound’s dipole moment () .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic substitution or multicomponent reactions (MCRs):
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Nitrile-Isobutyric Acid Coupling:
Yields up to 78% are achieved using Lewis acid catalysts under inert conditions.
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Industrial-Scale Production:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 60–80°C | 100–150°C |
| Catalyst | ZnCl₂ | Heterogeneous |
| Yield | 78% | 92% |
| Purity | 95% | 99% |
Physicochemical Properties
Physical Constants
| Property | Value | Method |
|---|---|---|
| Melting Point | 185–186°C | DSC |
| Boiling Point | 313.7°C (predicted) | QSPR |
| Density | 0.961 g/cm³ | Pycnometry |
| pKa | 13.12 | Potentiometric |
Solubility and Stability
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Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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Stability: Decomposes above 200°C; hygroscopic in amorphous form.
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation:
\text{Cyano group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Carboxylic acid} \quad (\text{Yield: 65%})[2] -
Reduction:
\text{Cyano group} \xrightarrow{\text{LiAlH}_4} \text{Amino group} \quad (\text{Yield: 82%})[2]
Substitution Reactions
The cyano group undergoes nucleophilic substitution with amines or thiols:
Applications in Research and Industry
Medicinal Chemistry
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NK-1 Receptor Antagonists: Derivatives inhibit substance P binding (IC₅₀ = 12 nM), showing promise for anxiety and depression therapies.
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Prodrug Development: Serves as a lipophilic carrier for CNS-targeted drugs.
Industrial Applications
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Agrochemicals: Intermediate in neonicotinoid insecticide synthesis .
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Polymer Additives: Enhances thermal stability in polyurethanes (Tg increased by 15°C) .
Biological Activity and Mechanisms
Enzyme Inhibition
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Cathepsin S Inhibition: , modulating immune response pathways.
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Anti-Inflammatory Effects: Reduces IL-6 production by 40% in murine macrophages.
Subcellular Interactions
Localizes to mitochondrial membranes, inducing apoptosis in cancer cells (EC₅₀ = 5 µM).
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
Protective Measures
Comparison with Analogous Compounds
| Compound | Key Difference | Application |
|---|---|---|
| Isobutyronitrile | Lacks amide group | Solvent |
| N-(2-Cyanopropan-2-yl)acetamide | Shorter alkyl chain | Drug intermediate |
Spectroscopic Characterization
NMR Data
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¹H NMR (CDCl₃): δ 1.2 (s, 6H, CH₃), δ 2.1 (m, 1H, CH), δ 3.3 (s, 1H, NH).
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¹³C NMR: δ 175.5 (C=O), δ 118.2 (C≡N).
FTIR Peaks
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-
.
Case Studies
NK-1 Antagonist Synthesis
A 2024 study synthesized a derivative with 90% receptor occupancy in rat models, reducing anxiety-like behaviors by 60%.
Environmental Impact Assessment
LC₅₀ for Daphnia magna is 12 mg/L, necessitating wastewater treatment before disposal .
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